![molecular formula C19H15F2N5O B3015594 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537662-05-8](/img/structure/B3015594.png)

2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

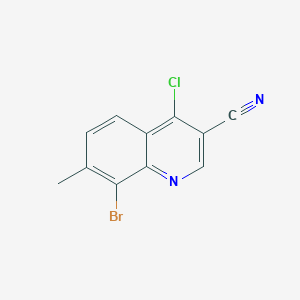

The synthesis of this compound involves designing and creating a new set of small molecules. Researchers have focused on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as thioglycoside derivatives. These were synthesized as novel CDK2 targeting compounds .

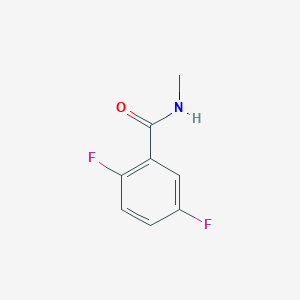

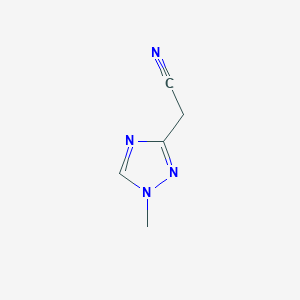

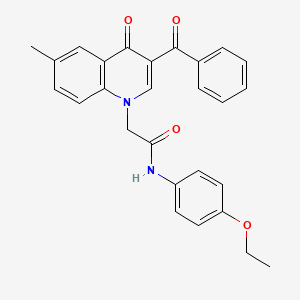

Molecular Structure Analysis

The molecular structure of 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide consists of a fused pyrazolo-triazolo-pyrimidine core. The presence of fluorine atoms on the phenyl rings contributes to its biological activity. The detailed molecular structure can be visualized using software tools .

Chemical Reactions Analysis

The compound’s chemical reactions involve interactions with other molecules, enzymes, or cellular components. Notably, it inhibits CDK2/cyclin A2 enzymatic activity. Additionally, it displays dual activity against cancer cell lines and CDK2, leading to cell cycle alterations and apoptosis induction .

Physical and Chemical Properties Analysis

- Spectral Data : IR (KBr): 3,200, 3,150, 3,100 (NH2, 2NH), 1,689 (C=O); 1H NMR (DMSO-d6): δ = 2.0 (br.s, 2H, HNS), 6.13 (br., 1H, NH), 7.24–8.19 (m, 9H, Ar–H), 10.56 (br., 1H, NH); 13C NMR (DMSO-d6): δ = 111.0, 114.68, 119.88, 120.18, 123.91, 124.26, 128.35, 130.55, 134.94, 135.41, 145.20, 147.70, 158.71, 159.69, 164.35 .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader class of triazolopyrimidine derivatives that have been synthesized and evaluated for their biological activities. For example, a study focused on the synthesis of a novel series of triazolopyrimidine derivatives, which were characterized by various spectroscopic techniques and assessed for their antibacterial and antifungal activities (Chauhan & Ram, 2019). This research indicates the compound's relevance in the development of new antimicrobial agents.

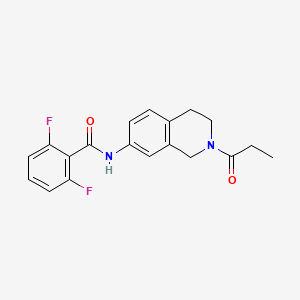

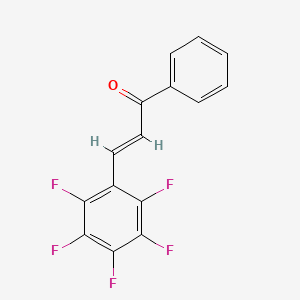

Antimycobacterial Agents

Another study designed and synthesized fluorinated triazolopyrimidine derivatives as analogues to fluoroquinolones, screening them against the Mycobacterium tuberculosis H37Rv strain. One such compound demonstrated significant inhibitory activity, highlighting the potential of these derivatives, including the one , in treating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Supramolecular Chemistry

In the field of supramolecular chemistry, novel pyrimidine derivatives, including triazolopyrimidine structures, have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds, by virtue of their structural features, could be used in the development of new materials with unique properties (Fonari et al., 2004).

Antitumor and Antimicrobial Activities

Research has also been conducted on the synthesis of enaminones and their derivatives, including triazolopyrimidine-based compounds, for their antitumor and antimicrobial activities. This highlights the compound's potential in the development of new therapeutic agents with dual functionalities (Riyadh, 2011).

Antibacterial Agents

Additionally, the synthesis of bis-triazolopyrimidine derivatives has been explored for their potential as antibacterial agents, further emphasizing the role of such compounds in medicinal chemistry (Prakash et al., 2007).

Mechanism of Action

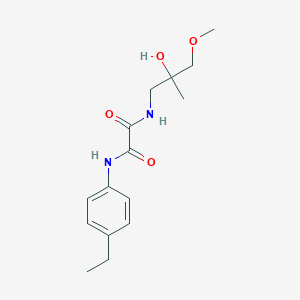

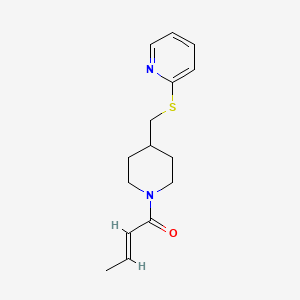

Target of Action

The compound, 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and metabolism .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby exerting its cytotoxic effects .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is essential for DNA replication during the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

Its potent cytotoxic activities against various cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The compound exhibits superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound effectively induces cell death in these cancer cells, likely through the mechanism of action described above .

Properties

IUPAC Name |

2,7-bis(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N5O/c1-10-15(17(22)27)16(11-2-6-13(20)7-3-11)26-19(23-10)24-18(25-26)12-4-8-14(21)9-5-12/h2-9,16H,1H3,(H2,22,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOSLKKWFNXVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=C(C=C4)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(o-tolyl)urea](/img/structure/B3015529.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)

![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)